2-(7-羟基-4-甲基-2-氧代色满-3-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

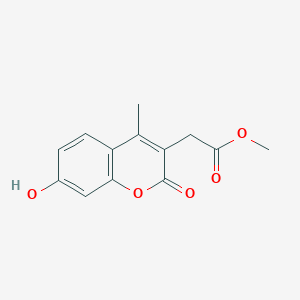

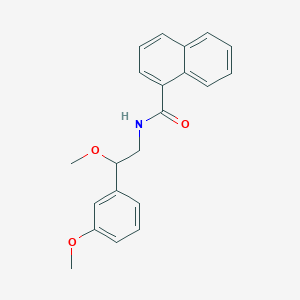

“Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” is a natural coumarin derivative . It is synthesized for use in bacterial enzyme detection as a switchable fluorescent substrate .

Synthesis Analysis

The synthesis of this compound involves the Pechmann reaction between resorcinol and ethyl acetoacetate, forming 7-hydroxy-4-methyl-2H-chromen-2-one . This is then reacted with an excess of epichlorohydrin in the presence of K2CO3 under reflux to prepare 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .科学研究应用

Anticoagulant Activity

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate belongs to the coumarin family, which includes compounds with anticoagulant properties. Coumarins have been used as anticoagulants due to their ability to inhibit vitamin K epoxide reductase, an enzyme involved in blood clotting. Notably, warfarin and dicoumarol are synthetic coumarins widely used as anticoagulant medications .

Anti-HIV Activity

Researchers have explored coumarins, including derivatives of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, for their anti-HIV potential. These compounds may interfere with viral replication or entry mechanisms .

Anticancer Properties

Various synthetic coumarins have been screened for anticancer activity. Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate derivatives have shown promise in inhibiting cancer cell proliferation and metastasis. Further studies are ongoing to understand their mechanisms of action .

Fluorescent Dyes

Coumarins are also used as fluorescent dyes. For instance, N-arylsulfonated coumarin derivatives find applications in textiles and other materials due to their fluorescence properties .

Mechanical and Optical Properties

In materials science, Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate has been incorporated into polyvinyl alcohol/oxidized maize starch blend films. These films exhibit interesting mechanical, optical, and antioxidant properties .

Other Potential Applications

Beyond the mentioned fields, coumarins have been investigated for their anti-microbial, anti-inflammatory, anti-asthmatic, and anti-viral activities. Additionally, they may play a role in DNA gyrase inhibition and as antioxidants .

作用机制

Target of Action

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is a natural coumarin derivative Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with certain bacterial enzymes, altering their activity and resulting in a detectable change in fluorescence.

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

As a coumarin derivative, it may share some of the known effects of coumarins, which include anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

属性

IUPAC Name |

methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVNWNKFVYXEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)

![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)

![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2421058.png)

![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)

![1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2421068.png)